Methyl 4-[4-[2-(piperidine-1-carbonyl)phenoxy]piperidin-1-yl]pentanoate
Overview
Description
Methyl 4-[4-[2-(piperidine-1-carbonyl)phenoxy]piperidin-1-yl]pentanoate is a complex organic compound that features a piperidine moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-[2-(piperidine-1-carbonyl)phenoxy]piperidin-1-yl]pentanoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific boron reagents tailored for the reaction conditions and efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-[2-(piperidine-1-carbonyl)phenoxy]piperidin-1-yl]pentanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 4-[4-[2-(piperidine-1-carbonyl)phenoxy]piperidin-1-yl]pentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[4-[2-(piperidine-1-carbonyl)phenoxy]piperidin-1-yl]pentanoate involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-benzylpiperidines: These compounds contain a piperidine ring conjugated to a benzyl group and share some structural similarities with Methyl 4-[4-[2-(piperidine-1-carbonyl)phenoxy]piperidin-1-yl]pentanoate.
Piperidinones: These compounds feature a piperidine ring with a ketone functional group and are also used in pharmaceutical applications.
Uniqueness
This compound is unique due to its specific structure, which combines a piperidine moiety with a phenoxy group and a pentanoate ester. This unique combination of functional groups may confer distinct biological and chemical properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 4-[4-[2-(piperidine-1-carbonyl)phenoxy]piperidin-1-yl]pentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O4/c1-18(10-11-22(26)28-2)24-16-12-19(13-17-24)29-21-9-5-4-8-20(21)23(27)25-14-6-3-7-15-25/h4-5,8-9,18-19H,3,6-7,10-17H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSCZKDEVPUTCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)N1CCC(CC1)OC2=CC=CC=C2C(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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